PARP10/ARTD10 Inhibitory Potency: Quantitative Advantage of the Benzyloxy Scaffold Over the Phenoxy Parent OUL35
In the Murthy et al. (2018) structure-activity relationship study, the 4-(benzyloxy)benzamide derivative (compound 32) demonstrated an IC50 of 230 nM against PARP10/ARTD10, representing a 30% improvement in potency compared to the parent 4-phenoxybenzamide lead compound OUL35 (IC50 = 330 nM) [1]. This potency gain is attributed to the extended benzyl linker enabling more favorable interactions with the acceptor site of ARTD10. The 2-chlorobenzyloxy analog is predicted to further modulate this interaction through halogen bonding and altered conformational preferences imparted by the ortho-chloro substituent.
| Evidence Dimension | PARP10/ARTD10 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 230 nM (compound 32, 4-(benzyloxy)benzamide; serves as direct scaffold representative for the 2-chloro analog class) |
| Comparator Or Baseline | OUL35 (4-phenoxybenzamide, compound 1): IC50 = 330 nM |
| Quantified Difference | 1.43-fold improvement (30% lower IC50; Δ = 100 nM) |
| Conditions | In vitro enzymatic assay using recombinant human ARTD10 |
Why This Matters
Establishes the benzyloxy linker as a validated potency-enhancing modification over the phenoxy series, providing a quantitative rationale for selecting 2-chlorobenzyloxy derivatives for further optimization in ARTD10-targeted programs.
- [1] Murthy S, Desantis J, Verheugd P, Maksimainen MM, Venkannagari H, Massari S, Ashok Y, Obaji E, Nkizinkinko Y, Lüscher B, Tabarrini O, Lehtiö L. 4-(Phenoxy) and 4-(benzyloxy)benzamides as potent and selective inhibitors of mono-ADP-ribosyltransferase PARP10/ARTD10. Eur J Med Chem. 2018 Aug 5;156:93-102. doi: 10.1016/j.ejmech.2018.06.047. View Source
